1-(4-Methoxyphenyl)isoquinoline
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Overview
Description
1-(4-Methoxyphenyl)isoquinoline is a heterocyclic aromatic organic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines. This compound features a methoxy group attached to the phenyl ring, which is further connected to the isoquinoline core. Isoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)isoquinoline can be synthesized through several methods. One common method involves the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. Another method is the Pomeranz-Fritsch reaction, which involves the cyclization of an aromatic aldehyde with an aminoacetal under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis. Additionally, environmentally friendly methods, such as solvent-free reactions or reactions in water, are being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the substituent introduced.
Scientific Research Applications
1-(4-Methoxyphenyl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Phenylisoquinoline: Lacks the methoxy group, leading to different chemical and biological properties.
1-(4-Hydroxyphenyl)isoquinoline: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and biological activity.
1-(4-Methylphenyl)isoquinoline: Features a methyl group, which can influence its chemical behavior and applications.
Uniqueness
1-(4-Methoxyphenyl)isoquinoline is unique due to the presence of the methoxy group, which can enhance its solubility and influence its interaction with biological targets.
Properties
CAS No. |
36710-74-4 |
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Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)isoquinoline |
InChI |
InChI=1S/C16H13NO/c1-18-14-8-6-13(7-9-14)16-15-5-3-2-4-12(15)10-11-17-16/h2-11H,1H3 |
InChI Key |
VRGXPRJRDIGSKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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